molecular formula C19H30BNO4 B1397133 (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate CAS No. 887254-66-2

(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No. B1397133
M. Wt: 347.3 g/mol
InChI Key: JGZHSXDVZHLLGB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : This compound has been synthesized as an intermediate in the production of various biologically active compounds. For instance, the tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016).

  • Crystal Structure Analysis : The crystal structure and DFT (Density Functional Theory) study of similar tert-butyl compounds have been a focus of research, providing insights into the molecular configuration and properties of these compounds (Ye et al., 2021).

  • Intermediate in Synthesis of Antimitotic Agents : Isomers of similar tert-butyl carbamates have been studied for their role in the synthesis of antimitotic agents. These agents are significant in cancer treatment, as they interfere with cell division (Temple & Rener, 1992).

Nanoparticle and Polymer Applications

  • Enhancement of Brightness in Nanoparticles : Compounds with tert-butyl and dioxaborolan-2-yl groups have been used in the creation of enhanced brightness, emission-tuned nanoparticles. These nanoparticles have applications in fluorescence imaging and other optical technologies (Fischer et al., 2013).

  • Development of Colored Polymers : Research has been conducted on the synthesis of deeply colored polymers containing tert-butyl and dioxaborolan-2-yl units. These polymers have potential applications in materials science, particularly in the development of advanced, color-rich materials (Welterlich et al., 2012).

Enzymatic and Kinetic Studies

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of similar tert-butyl phenylcarbamates has been studied. This process is crucial in producing optically pure enantiomers, which are important in the synthesis of various pharmaceuticals (Piovan et al., 2011).

Synthesis Optimization and Crystallography

  • Optimization of Synthetic Methods : Research has been focused on optimizing the synthesis of tert-butyl carbamates. Improved synthesis methods increase the yield and reduce the cost, making these compounds more accessible for various applications (Zhao et al., 2017).

  • Crystallographic Studies : Crystallographic studies of tert-butyl esters provide detailed insights into the molecular structure and interactions, aiding in the development of new compounds with specific properties (Kant et al., 2015).

Safety And Hazards

According to the Safety Data Sheet, this compound is intended for research and development use only and not for medicinal or household use . It’s important to handle it with appropriate safety measures to avoid exposure.

properties

IUPAC Name

tert-butyl N-[(1R)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHSXDVZHLLGB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[C@@H](C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Citations

For This Compound
1
Citations
RG Karki, J Powers, N Mainolfi… - Journal of Medicinal …, 2019 - ACS Publications
Complement factor D (FD), a highly specific S1 serine protease, plays a central role in the amplification of the alternative complement pathway (AP) of the innate immune system. …
Number of citations: 15 pubs.acs.org

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